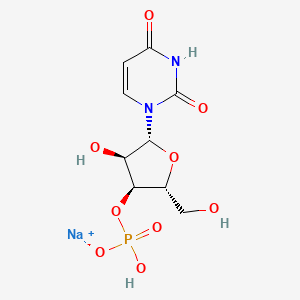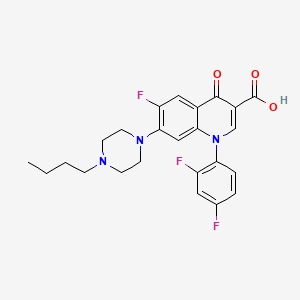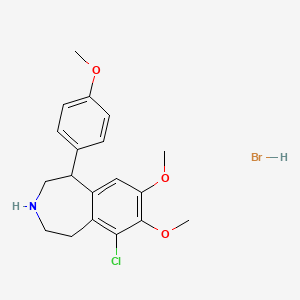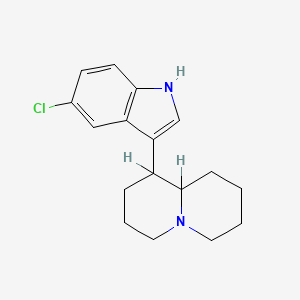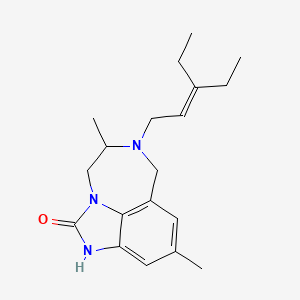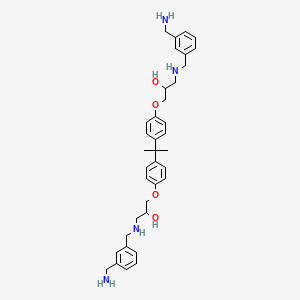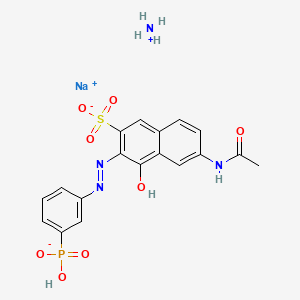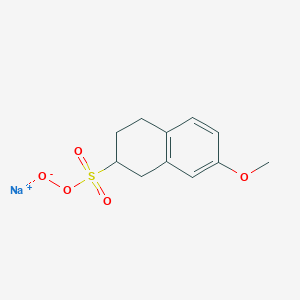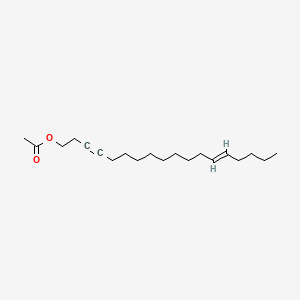
Z-13-Octadecen-3-yn-1-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-13-Octadecen-3-in-1-olacetat: ist eine chemische Verbindung mit der Summenformel C20H34O2. Es ist ein Acetat-Ester, der von Z-13-Octadecen-3-in-1-ol abgeleitet ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Z-13-Octadecen-3-in-1-olacetat beinhaltet typischerweise die Kupplungsreaktion von Grignard-Reagenzien mit ω-Brom-1-alkin als Schlüsselschritt. So kann beispielsweise das Grignard-Reagenz, das aus (Z)-1-Chlor-3-octen und 8-Brom-1-octin hergestellt wird, verwendet werden. Die Reaktion wird durch Li2CuCl4 bei 0°C in einer THF-Lösung katalysiert, wobei (Z)-11-Hexadecen-1-in entsteht. Dieser Zwischenstoff wird dann mit Methylmagnesiumbromid und Ethylenoxid behandelt, um (Z)-13-Octadecen-3-in-1-ol zu erzeugen, das anschließend acetyliert wird, um Z-13-Octadecen-3-in-1-olacetat zu bilden .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Z-13-Octadecen-3-in-1-olacetat sind in der verfügbaren Literatur nicht gut dokumentiert. Die oben genannten Synthesemethoden können für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse im größeren Maßstab durchgeführt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Z-13-Octadecen-3-in-1-olacetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Epoxide oder andere oxygenierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Dreifachbindung in eine Doppel- oder Einfachbindung umwandeln, wodurch verschiedene gesättigte oder ungesättigte Derivate entstehen.
Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Osmiumtetroxid (OsO4).
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lindlar-Katalysator wird häufig eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Epoxide ergeben, während die Reduktion Alkane oder Alkene erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Z-13-Octadecen-3-in-1-olacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Pheromon oder Signalmolekül bei bestimmten Arten.
Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Z-13-Octadecen-3-in-1-olacetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Pheromon oder Signalmolekül bindet es an Rezeptoren auf der Oberfläche von Zielzellen und löst eine Kaskade biochemischer Ereignisse aus, die zur gewünschten physiologischen Reaktion führen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of Z-13-Octadecen-3-yn-1-ol acetate involves its interaction with specific molecular targets and pathways. As a pheromone or signaling molecule, it binds to receptors on the surface of target cells, triggering a cascade of biochemical events that lead to the desired physiological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Z,Z-3,13-Octadecadien-1-olacetat
- Z-13-Octadecen-1-ylacetat
- 13-Octadecen-3-in-1-olacetat
Vergleich: Z-13-Octadecen-3-in-1-olacetat ist aufgrund seiner spezifischen Struktur einzigartig, die eine Dreifachbindung an der 3-Position und eine Z-Konfiguration an der 13-Position umfasst. Diese strukturelle Einzigartigkeit verleiht im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften, wodurch es für bestimmte Anwendungen in Forschung und Industrie wertvoll wird .
Eigenschaften
CAS-Nummer |
71832-74-1 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
[(E)-octadec-13-en-3-ynyl] acetate |
InChI |
InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-15,18-19H2,1-2H3/b7-6+ |
InChI-Schlüssel |
QQSOMZVLXJSPIB-VOTSOKGWSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCCCCC#CCCOC(=O)C |
Kanonische SMILES |
CCCCC=CCCCCCCCCC#CCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


